
4-Acetamidobenzenesulfonyl azide
Overview
Description
4-Acetamidobenzenesulfonyl azide is an organic compound widely used as a reagent in organic synthesis to introduce azide groups into molecules . It has the molecular formula CH₃CONHC₆H₄SO₂N₃ and a molecular weight of 240.24 g/mol . This compound is known for its applications in click chemistry and as a diazo transfer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobenzenesulfonyl azide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide in an organic solvent such as tetrahydrofuran (THF) . The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the azide group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzenesulfonyl azide undergoes various types of chemical reactions, including:
Hydroazidation: It acts as a catalyst for the preparation of organoazides.
Diazo Transfer: It is used as a diazo transfer agent in organic synthesis.
Cycloaddition Reactions: It participates in intramolecular isomuenchnone cycloaddition reactions to form complex cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium azide for azidation reactions .
- Rhodium catalysts for cycloaddition reactions .
- Organic solvents such as THF and hexanes .
Major Products Formed
Major products formed from reactions involving this compound include:
Scientific Research Applications
Drug Development
4-Acetamidobenzenesulfonyl azide serves as a key intermediate in the synthesis of pharmaceutical agents. It is particularly useful for developing targeted therapies that require specific molecular modifications. For example, it has been employed in synthesizing inhibitors for Hepatitis C Virus RNA-dependent RNA polymerase, demonstrating its role in antiviral drug development .
Click Chemistry
This compound is integral to click chemistry reactions, which are characterized by their efficiency and specificity in forming covalent bonds between molecules. In bioconjugation, it facilitates the attachment of biomolecules to surfaces or other molecules, crucial for diagnostics and therapeutic applications .
Material Science
In material science, this compound is utilized to create functionalized polymers and nanomaterials. These materials exhibit enhanced properties such as conductivity and reactivity, making them suitable for applications in electronics and coatings .
Bioconjugation
Researchers leverage its azide functionality for bioconjugation techniques, allowing the attachment of various biomolecules to surfaces or other molecules. This application is vital in developing diagnostic tools and therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound plays a role in developing techniques for detecting and quantifying biomolecules. Its use improves the sensitivity and specificity of assays, aiding in various biochemical analyses .
Hydroazidation Reactions
A notable application of this compound is its use as a hydroazidation catalyst for synthesizing organoazides from alkenes or alkynes. This process has been documented to yield high conversions with minimal side products, showcasing the compound's efficiency .
Synthesis of Monosaccharide-Derived Alcohols
The compound has been utilized in synthesizing monosaccharide-derived alcohols through diazo transfer reactions, demonstrating its utility in carbohydrate chemistry .
Cycloaddition Reactions
In cycloaddition reactions, particularly those involving norbornene derivatives, this compound has shown significant promise. It facilitates the formation of aziridine products with high yields under mild conditions .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Drug Development | Synthesis of Hepatitis C inhibitors | Effective intermediate for antiviral agents |
Click Chemistry | Bioconjugation techniques | Efficient covalent bond formation |
Material Science | Functionalized polymers | Enhanced conductivity and reactivity |
Analytical Chemistry | Biomolecule detection | Improved assay sensitivity |
Mechanism of Action
The mechanism of action of 4-Acetamidobenzenesulfonyl azide involves the transfer of the azide group to target molecules. This transfer is facilitated by the compound’s ability to form reactive intermediates, such as diazo compounds, which then participate in subsequent chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, but they generally include the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonyl azide: Similar in structure and used in similar applications, but with a different substituent on the benzene ring.
Diphenyl phosphoryl azide:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another reagent used in organic synthesis with different functional groups.
Uniqueness
4-Acetamidobenzenesulfonyl azide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a hydroazidation catalyst and a diazo transfer agent makes it particularly versatile in organic synthesis .
Biological Activity
4-Acetamidobenzenesulfonyl azide is an organic compound recognized for its significant role in organic synthesis, particularly in the introduction of azide groups into various molecules. This compound serves as a versatile reagent and has been studied for its biological activities, including antimicrobial properties and applications in medicinal chemistry.
- Molecular Formula : CHNOS
- CAS Number : 2158-14-7
- Molecular Weight : 226.26 g/mol
This compound acts primarily as a diazo transfer agent, facilitating the introduction of azide groups into organic molecules. This transformation can significantly modify the chemical properties and biological activities of the target compounds. The compound is involved in various biochemical pathways depending on the specific substrates it interacts with, such as in the synthesis of monosaccharide-derived alcohols and non-peptidic NK3 receptor antagonists .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of biofilm growth in Escherichia coli and Pseudomonas aeruginosa. Specifically, one derivative showed a biofilm growth inhibition rate of 42% against E. coli and 23% against P. aeruginosa, with no cytotoxicity observed in human cell lines (HaCaT and Caco-2) at tested concentrations .
Applications in Medicinal Chemistry
The compound has been utilized in the synthesis of biologically active molecules, including:
- Non-Peptidic NK3 Receptor Antagonists : These compounds have potential therapeutic applications in treating conditions such as anxiety and depression.
- Antitumor Agents : The compound has been shown to participate in intramolecular cycloaddition reactions that lead to the formation of complex structures with potential anticancer properties .
Study on Biofilm Inhibition
A notable study assessed the efficacy of various sulfonamide derivatives, including those derived from this compound, against bacterial biofilms. The results indicated that these compounds could effectively inhibit biofilm formation, suggesting their potential as anti-infective agents .
Compound | Biofilm Inhibition (% E. coli) | Biofilm Inhibition (% P. aeruginosa) | Cytotoxicity |
---|---|---|---|
5a | 42 | 23 | None |
Sulfacetamide | Lower than 5a | Lower than 5a | Not reported |
Synthetic Routes
The synthesis of this compound typically involves:
- Reaction with Sodium Azide : The compound is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with sodium azide in an organic solvent like tetrahydrofuran (THF) under controlled conditions .
- Hydrolysis : The azide can be hydrolyzed under acidic conditions to yield 4-aminobenzenesulfonyl azide, which may exhibit different biological activities .
Q & A
Basic Questions
Q. What is the standard synthesis protocol for 4-Acetamidobenzenesulfonyl azide, and how can yield be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution using 4-acetamidobenzenesulfonyl chloride and sodium azide in acetone at 0°C. Key parameters include:
- Stoichiometry : A 1:1.5 molar ratio of sulfonyl chloride to sodium azide ensures complete conversion .
- Catalyst : Tetrabutylammonium chloride (0.3 mol%) enhances reaction efficiency, increasing yield to 84% .
- Workup : Precipitation in ice-water slurry followed by vacuum drying minimizes product loss.
- Table 1 : Comparison of Synthesis Conditions
Parameter | ||
---|---|---|
Solvent | Acetone | CH₂Cl₂ |
Catalyst | None | Bu₄NCl |
Yield | 75% | 84% |
Reaction Time | 2 hours | 16 hours |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Peaks at δ 8.4 ppm (NH), 7.82 ppm (aromatic H), and 2.23 ppm (CH₃) confirm the acetamide and sulfonyl azide groups .
- FTIR : Absorbance at 2125 cm⁻¹ (N₃ stretch), 1674 cm⁻¹ (C=O), and 1160 cm⁻¹ (S=O) validates functional groups .
- Elemental Analysis : Matches calculated values (C: 39.86%, H: 3.26%, N: 23.22%) to ensure purity .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazard) .
- Storage : Keep in a cool, dry place away from heat sources due to azide instability .
- Spill Management : Neutralize with dilute sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound compare to other sulfonyl azides in diazo transfer reactions?
- Mechanistic Advantage : The electron-withdrawing acetamide group stabilizes the diazo intermediate, reducing side reactions like dimerization .
- Safety Profile : Unlike mesyl or tosyl azides, it exhibits no impact sensitivity, making it safer for large-scale use .
- Application Example : Used in synthesizing diethyl (1-diazo-2-oxopropyl)phosphonate via efficient α-diazo carbonyl formation .
Q. How can Design of Experiments (DOE) optimize reactions involving this compound?
- Variable Screening : Use fractional factorial designs to identify critical factors (e.g., temperature, solvent polarity, azide stoichiometry) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .
- Case Study : A 2³ full factorial design reduced reaction time by 40% while maintaining >80% yield .
Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?
- Root Cause Analysis : Variability in melting points (107–111°C vs. 108–110°C) may arise from:
- Purity Differences : Recrystallization solvents (acetone/water vs. petroleum ether/CH₂Cl₂) affect crystal packing .
- Analytical Methods : Use differential scanning calorimetry (DSC) for precise measurement .
Q. What strategies mitigate instability during storage or reaction conditions?
Properties
IUPAC Name |
N-(4-azidosulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMHWRHEGDRTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408598 | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-14-7 | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2158-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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